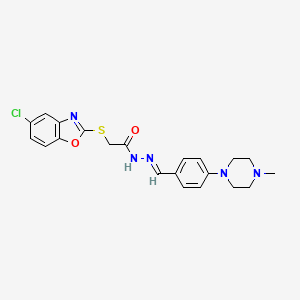

Antitumor agent-113

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H22ClN5O2S |

|---|---|

Molecular Weight |

444.0 g/mol |

IUPAC Name |

2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-[(E)-[4-(4-methylpiperazin-1-yl)phenyl]methylideneamino]acetamide |

InChI |

InChI=1S/C21H22ClN5O2S/c1-26-8-10-27(11-9-26)17-5-2-15(3-6-17)13-23-25-20(28)14-30-21-24-18-12-16(22)4-7-19(18)29-21/h2-7,12-13H,8-11,14H2,1H3,(H,25,28)/b23-13+ |

InChI Key |

QFDQSIQSIJCJBJ-YDZHTSKRSA-N |

Isomeric SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)/C=N/NC(=O)CSC3=NC4=C(O3)C=CC(=C4)Cl |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)C=NNC(=O)CSC3=NC4=C(O3)C=CC(=C4)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Therapeutic Potential of Novel Agents in Glioma: A Technical Overview of AN-113, NT-113, and SI113

For Researchers, Scientists, and Drug Development Professionals

Glioblastoma, the most aggressive form of glioma, presents a formidable challenge in oncology due to its infiltrative nature, cellular heterogeneity, and the protective blood-brain barrier.[1][2] The relentless pursuit of effective therapies has led to the investigation of numerous molecular pathways that drive glioma progression. This technical guide synthesizes the preclinical findings on three distinct investigational compounds—AN-113, NT-113, and SI113—each targeting different critical pathways in glioma.

AN-113: A Histone Deacetylase Inhibitor Prodrug

AN-113 (Butyroyloxymethyl-4-phenylbutyrate) is a novel prodrug of 4-phenylbutyrate, designed as a histone deacetylase (HDAC) inhibitor with enhanced anti-neoplastic properties against glioma.[3] Its mechanism centers on the epigenetic modification of gene expression, a crucial element in cancer development.[3]

Mechanism of Action

As a prodrug, AN-113 is hydrolyzed intracellularly, releasing its active anti-cancer derivatives.[3] The primary mechanism of action is the inhibition of histone deacetylases (HDACs). HDACs are enzymes that play a critical role in chromatin remodeling and gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, AN-113 promotes histone acetylation, resulting in a more open chromatin state and the re-expression of tumor suppressor genes that are often silenced in cancer. This can lead to the inhibition of oncogenes, suppression of tumor angiogenesis, and an up-regulation of the immune system.

In the context of glioma, AN-113 has demonstrated selective cytotoxicity against malignant cells while sparing normal astrocytes. Furthermore, it has been shown to have additive therapeutic effects when used in combination with radiation. The radiosensitizing effects of HDAC inhibitors like AN-113 are thought to involve the modulation of cell-cycle regulation, enhancement of radiation-induced apoptosis, and downregulation of survival signals.

Preclinical Data

| Parameter | Finding | Reference |

| In Vitro Cytotoxicity | Effective at doses over 20-fold lower than 4-phenylbutyrate. | |

| Selectivity | Demonstrates selective cytotoxicity against malignant glioma cells while sparing normal astrocytes. | |

| Combination Therapy | Additive therapeutic effects when combined with radiation. | |

| Bioavailability | Orally bioavailable and potent. | |

| Blood-Brain Barrier | Capable of crossing the blood-brain barrier. |

Experimental Protocols

Detailed experimental protocols for the preclinical studies on AN-113 are not fully available in the public domain. However, based on standard methodologies, the following can be inferred:

-

Cell Viability Assays: To determine the in vitro cytotoxicity, assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® would likely be used on various glioma cell lines and normal human astrocyte cultures.

-

Combination Studies: Clonogenic survival assays would be a standard method to assess the additive or synergistic effects of AN-113 and radiation. This would involve treating glioma cells with AN-113, irradiating them, and then assessing their ability to form colonies.

-

In Vivo Studies: To evaluate oral bioavailability and blood-brain barrier penetration, pharmacokinetic studies in animal models (e.g., mice or rats) would be conducted. This would involve oral administration of AN-113 followed by the collection of blood and brain tissue samples at various time points to measure drug concentrations using techniques like liquid chromatography-mass spectrometry (LC-MS).

NT-113: A Pan-ErbB Inhibitor for EGFR-Driven Glioma

NT-113, developed by NewGen Therapeutics, is a novel, irreversible pan-erbB inhibitor that targets the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and HER4. This compound has shown significant promise in preclinical models of glioblastoma, particularly those with dysregulation of the EGFR signaling pathway.

Mechanism of Action

The erbB family of receptor tyrosine kinases, especially EGFR, are frequently overexpressed or mutated in glioblastoma, leading to uncontrolled cell proliferation and survival. NT-113 acts as an irreversible inhibitor of these receptors, targeting both the extracellular and intracellular domains of EGFR. This dual targeting is significant as it can address different types of mutations characteristic of various cancers.

By inhibiting the erbB receptors, NT-113 blocks downstream signaling cascades, most notably the PI3K/Akt pathway, which is a central regulator of cell growth, proliferation, and survival. The inhibition of Akt leads to reduced tumor cell proliferation and the induction of apoptosis (programmed cell death).

Preclinical Data

| Parameter | Finding | Reference |

| In Vivo Efficacy | Statistically significant improvement in survival in intracranial mouse xenograft models compared to lapatinib (B449) and/or erlotinib. | |

| Cellular Effects | Reduced tumor cell proliferation and induced apoptosis. | |

| Activity in Resistant Models | Active in GBM xenografts with PTEN deficiency and those overexpressing both EGFR and HER2. | |

| Pharmacokinetics | Long half-life and high propensity to cross the blood-brain barrier. |

Experimental Protocols

While specific, detailed protocols are proprietary, the following methodologies are standard for the type of preclinical data reported for NT-113:

-

Patient-Derived Xenograft (PDX) Models: To assess in vivo efficacy, patient-derived glioblastoma cells, including those with EGFR amplification and the EGFRvIII mutation, would be intracranially implanted into immunocompromised mice. Tumor growth would be monitored by bioluminescence imaging, and survival would be the primary endpoint.

-

Immunohistochemistry (IHC) and Western Blotting: To evaluate the mechanism of action, tumor tissues from xenograft models would be analyzed by IHC for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3). Western blotting would be used to assess the phosphorylation status of Akt and other downstream signaling proteins to confirm pathway inhibition.

-

Pharmacokinetic Analysis: To determine the brain penetration of NT-113, the compound would be administered to animals, and at various time points, blood and brain tissue would be collected. The concentration of NT-113 in these samples would be quantified using LC-MS to calculate the brain-to-plasma ratio.

SI113: A SGK1 Inhibitor Inducing Autophagy

SI113 is a small molecule identified as a serum and glucocorticoid-inducible kinase 1 (SGK1) inhibitor. Its investigation in glioblastoma has revealed a significant impact on the PI3K/mTOR pathway and an induction of a pro-survival autophagic response.

Mechanism of Action

SI113's primary target, SGK1, is a downstream effector of the PI3K pathway. By inhibiting SGK1, SI113 disrupts the signaling cascade that promotes cell survival and proliferation. A key finding from preclinical studies is that SI113 treatment leads to the induction of autophagy in glioblastoma cells. Autophagy is a cellular process of self-digestion of damaged organelles and proteins, which can act as a survival mechanism for cancer cells under stress.

This dual effect of inhibiting a pro-survival pathway while inducing a compensatory survival mechanism (autophagy) provides a strong rationale for combination therapy. Indeed, combining SI113 with an autophagy inhibitor, such as the antimalarial drug quinacrine, has been shown to have a strong synergistic effect in inhibiting the growth of glioblastoma cells, including neurospheres.

Preclinical Data

| Parameter | Finding | Reference |

| Molecular Pathway | Strongly affects the PI3K/mTOR pathway. | |

| Cellular Response | Evokes a pro-survival autophagic response in neurospheres. | |

| Combination Therapy | Strong synergistic effect in inhibiting GBM growth properties when combined with the autophagy inhibitor quinacrine. |

Experimental Protocols

The investigation of SI113's mechanism of action utilized advanced proteomic techniques:

-

Reverse-Phase Protein Arrays (RPPA): This high-throughput antibody-based technique was used to assess the effect of SI113 on 114 protein factors whose post-translational modifications are associated with the activation or repression of specific signal transduction cascades. This allowed for a broad and unbiased view of the molecular pathways affected by the drug.

-

Cell Culture: The studies were conducted on established glioblastoma cell lines and primary neurospheres, which are considered to be more representative of the in vivo tumor.

-

Synergy Assays: To determine the synergistic effect of SI113 and quinacrine, combination index (CI) calculations, based on the Chou-Talalay method, would be performed using data from cell viability assays.

Conclusion

The preclinical data for AN-113, NT-113, and SI113 highlight the diverse and targeted approaches being developed to combat glioma. AN-113's epigenetic modulation, NT-113's potent inhibition of a key oncogenic pathway, and SI113's novel mechanism that opens the door for rational combination therapies all represent promising avenues for future clinical investigation. Further research, particularly the publication of detailed preclinical data and the initiation of clinical trials, will be crucial in determining the ultimate therapeutic value of these compounds in the treatment of glioblastoma.

References

An In-depth Technical Guide to Histone Deacetylase (HDAC) Inhibition: A Case Study with Vorinostat (SAHA)

Introduction

This technical guide provides a comprehensive overview of histone deacetylase (HDAC) inhibition, a significant area of research in epigenetics and drug development. Our investigation into the specific compound "AN-113" as a histone deacetylase inhibitor did not yield conclusive results in publicly available scientific literature. While various molecules with similar designations exist, such as the immunocytokine MDNA113 and the cancer vaccine BNT113, none are characterized as HDAC inhibitors. A compound designated P02-113 has been described as a curcuphenol analogue with some slight inhibitory effects on HDAC8 but enhancing activity on other HDACs.

Given the absence of data for "AN-113," this guide will focus on a well-characterized and FDA-approved HDAC inhibitor, Vorinostat (Suberanilohydroxamic Acid, SAHA) , to illustrate the core principles, experimental methodologies, and therapeutic potential of this class of drugs. Vorinostat serves as an excellent model due to the extensive body of research available on its mechanism of action, biological effects, and clinical applications.

Histone deacetylases are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins.[1][2] This deacetylation leads to a more compact chromatin structure, restricting access of transcription factors to DNA and generally resulting in transcriptional repression.[3] HDAC inhibitors block this process, leading to hyperacetylation of histones, a more open chromatin structure, and the reactivation of silenced genes, including tumor suppressor genes.[4] This mechanism underlies their investigation and use in cancer therapy and other diseases.[5]

Core Concepts of HDAC Inhibition by Vorinostat (SAHA)

1.1 Mechanism of Action

Vorinostat is a pan-HDAC inhibitor, meaning it inhibits the activity of multiple HDAC enzymes, specifically the zinc-dependent Class I and Class II HDACs. The pharmacophore of Vorinostat, like many other hydroxamic acid-based HDAC inhibitors, consists of three key components:

-

Zinc-Binding Group (ZBG): A hydroxamic acid moiety that chelates the Zn²⁺ ion in the active site of the HDAC enzyme. This interaction is crucial for inhibiting the enzyme's catalytic activity.

-

Linker Region: A saturated aliphatic chain that inserts into the catalytic pocket of the enzyme.

-

Capping Group: An aromatic group that interacts with residues at the rim of the active site.

The binding of Vorinostat to the active site of HDACs prevents the deacetylation of lysine residues on histone tails and other protein substrates. This leads to an accumulation of acetylated histones, which in turn alters chromatin structure and modulates gene expression.

1.2 Signaling Pathways Affected by Vorinostat-mediated HDAC Inhibition

HDAC inhibitors like Vorinostat can influence a multitude of cellular signaling pathways, primarily through the altered expression of key regulatory genes. The reactivation of tumor suppressor genes is a central mechanism of their anti-cancer activity.

Quantitative Data on Vorinostat (SAHA) Activity

The inhibitory activity of HDAC inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a specific HDAC enzyme by 50%. The following table summarizes representative IC50 values for Vorinostat against various HDAC isoforms.

| HDAC Isoform | IC50 (nM) | HDAC Class | Reference |

| HDAC1 | 10 | I | |

| HDAC2 | 20 | I | |

| HDAC3 | 2 | I | |

| HDAC6 | 50 | IIb |

Note: IC50 values can vary depending on the specific assay conditions and substrate used.

Experimental Protocols

This section details common experimental procedures used to characterize the activity of HDAC inhibitors like Vorinostat.

3.1 In Vitro HDAC Activity Assay (Fluorogenic)

This assay measures the ability of a compound to inhibit the enzymatic activity of a purified recombinant HDAC enzyme.

Principle: A fluorogenic substrate, which is a peptide with an acetylated lysine residue and a fluorescent reporter group, is used. When the substrate is deacetylated by the HDAC enzyme, a developer solution containing a protease cleaves the deacetylated peptide, releasing the fluorescent group. The fluorescence intensity is directly proportional to the HDAC activity.

Protocol:

-

Compound Preparation: Prepare a serial dilution of Vorinostat in an appropriate buffer (e.g., DMSO).

-

Reaction Setup: In a 96-well black microplate, add the following to each well:

-

HDAC assay buffer.

-

Purified recombinant HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3).

-

Vorinostat at various concentrations.

-

Fluorogenic HDAC substrate.

-

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Development: Add the developer solution (containing trypsin) to each well and incubate at room temperature for 15-30 minutes.

-

Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation, 460 nm emission).

-

Data Analysis: Plot the fluorescence intensity against the logarithm of the Vorinostat concentration and fit the data to a dose-response curve to determine the IC50 value.

3.2 Western Blot for Histone Acetylation

This method is used to assess the effect of an HDAC inhibitor on the levels of histone acetylation in cultured cells.

Principle: Cells are treated with the HDAC inhibitor, and total histones are extracted. The histones are then separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4).

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., a human cancer cell line) and allow them to adhere. Treat the cells with various concentrations of Vorinostat or a vehicle control for a specified time (e.g., 24 hours).

-

Histone Extraction:

-

Harvest the cells and wash with PBS.

-

Lyse the cells in a hypotonic buffer to isolate the nuclei.

-

Extract histones from the nuclei using an acidic extraction method (e.g., with 0.2 M HCl).

-

Precipitate the histones with trichloroacetic acid (TCA).

-

-

Protein Quantification: Determine the protein concentration of the histone extracts using a suitable method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of histone proteins on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3) or a total histone antibody (as a loading control).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Densitometry Analysis: Quantify the band intensities to determine the relative increase in histone acetylation following treatment with Vorinostat.

Concluding Remarks

Vorinostat (SAHA) exemplifies the therapeutic potential of HDAC inhibitors. By altering the epigenetic landscape of cancer cells, it can induce cell cycle arrest, differentiation, and apoptosis. The methodologies described in this guide are fundamental to the discovery and characterization of new HDAC inhibitors. While the specific molecule "AN-113" remains elusive in the context of HDAC inhibition, the principles and techniques detailed herein provide a solid foundation for researchers and drug development professionals working in this exciting field. Further research into more selective HDAC inhibitors continues to be a promising avenue for the development of novel therapeutics for cancer and other diseases.

References

- 1. Histone Deacetylase (HDAC) Inhibitors as a Novel Therapeutic Option Against Fibrotic and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Overview of Naturally Occurring Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The clinical development of histone deacetylase inhibitors as targeted anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Histone deacetylase inhibitors: development as cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

AN-113 vs. 4-Phenylbutyrate: A Technical Guide to Antitumor Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of the antitumor activities of 4-phenylbutyrate (B1260699) (4-PBA) and its novel prodrug, AN-113 (butyroyloxymethyl-4-phenylbutyrate). 4-PBA, a histone deacetylase (HDAC) inhibitor, has demonstrated efficacy against a variety of cancer types by inducing cell cycle arrest, apoptosis, and inhibiting metastasis. AN-113 is designed as a more potent successor, reportedly exhibiting significantly higher anti-neoplastic activity in glioma cell lines. This document summarizes the available quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to offer a comprehensive comparison for research and drug development professionals.

Introduction

4-Phenylbutyrate is a well-characterized aromatic fatty acid that functions as a histone deacetylase inhibitor (HDACi).[1][2] By inhibiting HDACs, 4-PBA alters chromatin structure and gene expression, leading to the transcription of tumor suppressor genes and the repression of oncogenes.[3] Its antitumor effects have been documented in various cancers, including glioma, oral squamous cell carcinoma, and prostate cancer.[2][4]

AN-113 is a novel prodrug of 4-PBA, developed to enhance its therapeutic potential. Upon intracellular hydrolysis, AN-113 releases 4-PBA, suggesting a similar mechanism of action but with potentially improved potency and pharmacokinetic properties. Preliminary findings indicate that AN-113 is effective at significantly lower concentrations than its parent drug in glioma models. This guide aims to consolidate the current knowledge on both compounds to facilitate further research and development.

Comparative Antitumor Efficacy: Quantitative Data

The following tables summarize the available quantitative data on the antitumor activity of AN-113 and 4-phenylbutyrate. Data for AN-113 is limited, primarily stemming from a single cited study on glioma cell lines.

Table 1: In Vitro Cytotoxicity (IC50) Data

| Compound | Cancer Type | Cell Line(s) | IC50 Value | Citation(s) |

| AN-113 | Glioma | Not Specified | >20-fold lower than 4-PBA | |

| 4-Phenylbutyrate | Glioma | T98G | 0.5 mM | |

| Glioma | Explant cells | 5.0 mM | ||

| Oral Squamous Cell Carcinoma | CAL27 | 4.0 mM | ||

| Oral Squamous Cell Carcinoma | HSC3 | 3.7 mM | ||

| Oral Squamous Cell Carcinoma | SCC4 | 3.0 mM | ||

| Malignant B Cells | MY5 | ~13 mM (LD50) | ||

| Malignant B Cells | 8226 | ~15 mM (LD50) |

Table 2: Effects on Cell Proliferation and Apoptosis

| Compound | Cancer Type | Cell Line | Effect | Magnitude of Effect | Citation(s) |

| AN-113 | Glioma | Not Specified | Selective cytotoxicity | Effective at doses >20-fold lower than 4-PBA | |

| 4-Phenylbutyrate | Glioma | LN-229 | Inhibition of cell growth | Dose-dependent | |

| Glioma | LN-229 | Induction of apoptosis | Nearly 3-fold increase with 15 mmol/L PBA | ||

| Prostate Cancer | PC-3, LNCaP, DU-145 | Induction of apoptosis | 50-60% of cells undergo apoptosis | ||

| Oral Squamous Cell Carcinoma | CAL27, HSC3, SCC4 | Inhibition of cell vitality | Continuous inhibition | ||

| Oral Squamous Cell Carcinoma | CAL27, HSC3, SCC4 | Promotion of apoptosis | Significant |

Mechanism of Action: Signaling Pathways

Both AN-113 and 4-phenylbutyrate exert their antitumor effects primarily through the inhibition of histone deacetylases. This leads to a cascade of downstream events affecting cell cycle regulation and apoptosis.

Histone Deacetylase Inhibition

As a prodrug, AN-113 is metabolized intracellularly to 4-PBA, which then acts as the HDAC inhibitor. The inhibition of HDACs leads to the hyperacetylation of histone proteins, resulting in a more relaxed chromatin structure that allows for the transcription of previously silenced tumor suppressor genes.

Caption: Intracellular conversion of AN-113 and subsequent HDAC inhibition.

Cell Cycle Arrest and Apoptosis Pathways

The upregulation of tumor suppressor genes, such as p21, and the downregulation of anti-apoptotic proteins, like Bcl-2, are key consequences of HDAC inhibition by 4-PBA. This shifts the cellular balance towards cell cycle arrest and programmed cell death (apoptosis).

References

- 1. Sodium 4-phenylbutyrate induces apoptosis of human lung carcinoma cells through activating JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sodium Phenylbutyrate Inhibits Tumor Growth and the Epithelial-Mesenchymal Transition of Oral Squamous Cell Carcinoma In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitory effects of phenylbutyrate on the proliferation, morphology, migration and invasiveness of malignant glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenylbutyrate induces apoptosis in human prostate cancer and is more potent than phenylacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of AN-113: A Novel Histone Deacetylase Inhibitor for Glioblastoma

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies of AN-113 (butyroyloxymethyl-4-phenylbutyrate), a novel prodrug of 4-phenylbutyrate (B1260699) and a histone deacetylase (HDAC) inhibitor, in the context of glioblastoma (GBM). AN-113 has demonstrated significant anti-neoplastic activity in glioma cell lines, positioning it as a promising therapeutic candidate for this aggressive brain tumor.

Core Concepts and Mechanism of Action

AN-113 is designed as a more potent derivative of 4-phenylbutyrate (4-PB), a known HDAC inhibitor that has shown promise in clinical studies for gliomas.[1][2] As a prodrug, AN-113 is hydrolyzed intracellularly, releasing its active anti-neoplastic derivatives.[2] Its primary mechanism of action is the inhibition of histone deacetylases, enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, AN-113 is believed to alter the chromatin structure, leading to the re-expression of silenced tumor suppressor genes and ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.

Signaling Pathway of AN-113 in Glioblastoma

Caption: Proposed mechanism of action for AN-113 in glioblastoma cells.

Quantitative Data Summary

While specific quantitative data from the primary preclinical studies are not publicly available in detail, the following table summarizes the reported comparative efficacy of AN-113.

| Parameter | Finding | Significance | Reference |

| Potency | Effective at doses over 20-fold lower than 4-phenylbutyrate. | Demonstrates significantly improved potency over its parent compound, suggesting a better therapeutic window. | [2] |

| Selectivity | Exhibits selective in vitro cytotoxicity against malignant glioma cells while sparing normal astrocytes. | Indicates a potential for reduced neurotoxicity compared to non-selective agents. | [2] |

| Combination Therapy | Shows additive therapeutic effects when combined with radiation. | Suggests a role for AN-113 as a radiosensitizer in the treatment of glioblastoma. | |

| Bioavailability | Orally bioavailable and potent. | Favorable route of administration for patient compliance and long-term treatment. | |

| Blood-Brain Barrier Penetration | Capable of crossing the blood-brain barrier. | A critical feature for any therapeutic agent targeting brain tumors. |

Experimental Protocols

Detailed experimental protocols from the original studies are not fully accessible. However, based on standard methodologies in preclinical cancer research, the following outlines the likely experimental workflows.

In Vitro Efficacy Assessment Workflow

References

An In-Depth Technical Guide to the Molecular Target Identification of Efgartigimod (ARGX-113)

Disclaimer on the "AN-113" Identifier

The designation "AN-113" is not a unique identifier and has been associated with several distinct therapeutic candidates in scientific literature and clinical trials. To provide a comprehensive and technically detailed guide as requested, this document focuses on ARGX-113 , a human IgG1 antibody Fc-fragment now widely known as Efgartigimod (brand name VYVGART®). This agent is well-documented, with a clearly defined molecular target, extensive clinical data, and a well-understood mechanism of action, making it the most suitable subject for this in-depth guide.

Audience: Researchers, scientists, and drug development professionals.

Introduction and Executive Summary

Efgartigimod (formerly ARGX-113) is a first-in-class therapeutic agent designed to treat pathogenic Immunoglobulin G (IgG) mediated autoimmune diseases. Its development was predicated on the precise identification of a molecular target that could selectively reduce circulating IgG levels without causing broad immunosuppression. This guide provides a detailed overview of the core science behind Efgartigimod, focusing on its molecular target, mechanism of action, quantitative data supporting its efficacy, and the experimental protocols used for its validation.

The primary molecular target of Efgartigimod is the neonatal Fc receptor (FcRn) . By competitively antagonizing this receptor, Efgartigimod hijacks the natural IgG recycling pathway, leading to the accelerated degradation of IgG autoantibodies.

Molecular Target Identification and Validation

The identification of FcRn as the therapeutic target for reducing pathogenic IgG was based on its fundamental role in IgG homeostasis. FcRn is an MHC class I-like receptor that salvages IgG from lysosomal degradation, thereby extending its half-life from a few days to approximately three weeks.

Mechanism of Action: Targeting the IgG Recycling Pathway

-

Internalization: Circulating IgG, including pathogenic autoantibodies, are non-selectively taken up by endothelial cells and hematopoietic cells via pinocytosis into endosomes.

-

pH-Dependent Binding: Within the acidic environment of the early endosome (pH ~6.0), the Fc region of IgG binds with high affinity to FcRn.

-

Recycling and Release: The IgG-FcRn complex is trafficked back to the cell surface. Upon exposure to the neutral pH of the bloodstream (pH ~7.4), the binding affinity is lost, and the rescued IgG is released back into circulation. Unbound IgG is sorted into the lysosomal pathway for degradation.

-

Efgartigimod's Competitive Antagonism: Efgartigimod is an engineered human IgG1 Fc fragment with specific mutations (M252Y, S254T, T256E, H433K, N434F) that increase its binding affinity for FcRn at both acidic and neutral pH.[1][2][3] Efgartigimod is administered intravenously and enters the same endosomal pathway. Due to its higher affinity, it outcompetes endogenous IgG for binding to FcRn.

-

Targeted IgG Degradation: By saturating the FcRn receptors, Efgartigimod prevents endogenous pathogenic IgG from being rescued. Consequently, the unbound autoantibodies are shunted to the lysosomes and degraded, leading to a rapid and significant reduction in their circulating levels.[4][5]

Signaling Pathway and Logical Relationship Diagram

Caption: Efgartigimod outcompetes IgG for FcRn binding in the endosome, leading to targeted IgG degradation.

Quantitative Data Presentation

The efficacy of Efgartigimod has been rigorously quantified in clinical trials. The pivotal Phase 3 ADAPT trial provides key data on its therapeutic effect in patients with generalized Myasthenia Gravis (gMG).

Table 1: Key Efficacy Endpoints from the ADAPT Trial (AChR-Ab+ Population)

| Endpoint | Efgartigimod Group | Placebo Group | p-value | Reference |

| MG-ADL Responders | 67.7% | 29.7% | <0.0001 | |

| QMG Responders | 63.1% | 14.1% | <0.0001 | |

| Minimal Symptom Expression | 40.0% | 11.1% | - | |

| Rapid Onset of Response (within 2 weeks) | 84.1% of responders | - | - |

MG-ADL Responder: ≥2-point improvement for ≥4 consecutive weeks. QMG Responder: ≥3-point improvement for ≥4 consecutive weeks.

Table 2: Pharmacodynamic Effect on IgG Levels

| Parameter | Observation | Species/Study | Reference |

| Total IgG Reduction (Mean) | 66.4% (Subcutaneous) | ADAPT-SC Trial | |

| Total IgG Reduction (Mean) | 62.2% (Intravenous) | ADAPT-SC Trial | |

| Total IgG Reduction (Max) | Up to 63.7% | Phase 2, ITP | |

| IgG Subtype Reduction | All IgG subtypes reduced | Phase 2, ITP | |

| Other Immunoglobulins (IgA, IgM) | No significant reduction observed | Healthy Volunteers | |

| Albumin Levels | No significant reduction observed | Healthy Volunteers |

Experimental Protocols

The molecular target validation and mechanism of action were elucidated through a series of robust in vitro and in vivo experiments.

Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To quantify and compare the binding affinity of Efgartigimod and wild-type IgG to FcRn under varying pH conditions.

Methodology:

-

Chip Preparation: Recombinant human or cynomolgus FcRn is covalently immobilized onto a sensor chip surface (e.g., Biacore CM5 chip) using standard amine coupling chemistry.

-

Analyte Preparation: Efgartigimod and a control human IgG1 Fc fragment are prepared in a series of concentrations in a suitable running buffer (e.g., PBS).

-

Binding Assay (Acidic pH): The analyte series is injected over the FcRn-coated surface at a constant flow rate in a buffer mimicking the endosomal environment (pH 6.0). Association (kon) is measured in real-time.

-

Dissociation Assay (Neutral pH): Following the association phase, a running buffer at physiological pH (7.4) is flowed over the chip to measure the dissociation rate (koff).

-

Data Analysis: The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to calculate the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD). The higher affinity of Efgartigimod, particularly at pH 6.0, confirms its competitive advantage over endogenous IgG.

Caption: Workflow for quantifying Efgartigimod's binding kinetics to FcRn via Surface Plasmon Resonance.

Protocol: In Vitro Cellular IgG Recycling Assay

Objective: To demonstrate that Efgartigimod inhibits FcRn-mediated recycling of IgG in a cellular context.

Methodology:

-

Cell Culture: A human endothelial cell line (e.g., HMEC-1) stably overexpressing human FcRn is cultured to confluence on a transwell plate system.

-

Antibody Incubation: The cells are incubated with a fixed concentration of fluorescently-labeled or enzyme-conjugated human IgG in the presence of increasing concentrations of Efgartigimod.

-

Recycling Period: The incubation occurs for a defined period (e.g., 4 hours) at 37°C to allow for pinocytosis, endosomal trafficking, and recycling.

-

Quantification: After the incubation period, the amount of labeled IgG recycled back into the cell culture medium is quantified using an appropriate detection method (e.g., ELISA or fluorometry).

-

Data Analysis: The results are plotted to show a dose-dependent inhibition of IgG recycling by Efgartigimod. An IC50 value is calculated to determine the concentration of Efgartigimod required to block 50% of IgG recycling, demonstrating its functional antagonism.

Protocol: In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Studies

Objective: To confirm that administration of Efgartigimod leads to a reduction in total circulating IgG levels in a relevant animal model.

Methodology:

-

Model Selection: Cynomolgus monkeys are used as a relevant non-human primate model due to the high homology between human and cynomolgus FcRn. Transgenic mice expressing human FcRn are also utilized.

-

Administration: Animals receive single or multiple intravenous (IV) or subcutaneous (SC) doses of Efgartigimod.

-

Blood Sampling: Serial blood samples are collected at predetermined time points before and after administration.

-

Bioanalysis: Serum samples are analyzed using two distinct validated ELISAs: one to measure the concentration of Efgartigimod (PK) and another to measure the concentration of total endogenous IgG (PD).

-

Data Analysis: PK parameters (e.g., half-life, clearance) of Efgartigimod are determined. The PD profile is analyzed to demonstrate a dose-dependent and time-dependent reduction in total IgG levels, directly linking the presence of the drug to the targeted biological effect.

References

- 1. Neonatal Fc receptor antagonist efgartigimod safely and sustainably reduces IgGs in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efgartigimod: A Novel FcRn Antagonist in the Treatment of Autoimmune Diseases - The Antibody Society [antibodysociety.org]

- 3. JCI Insight - Differential effects of FcRn antagonists on the subcellular trafficking of FcRn and albumin [insight.jci.org]

- 4. argenx | Efgartigimod [argenx.com]

- 5. go.drugbank.com [go.drugbank.com]

In Vitro Cytotoxicity of Novel Anticancer Agents: A Technical Overview of CCL113 and SI113

Disclaimer: The initial query for "AN-113" did not yield specific results for a compound with that exact designation. However, extensive research has identified two compounds with similar nomenclature, CCL113 and SI113 , both of which have demonstrated significant in vitro cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the available data for these two compounds, assuming the original query may have intended to investigate one of them.

This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of novel anticancer compounds. It summarizes key findings on the cytotoxic activity, experimental methodologies, and mechanisms of action for CCL113 and SI113.

Part 1: CCL113 - A Sulfonamide Inducing Mitotic Arrest and Apoptosis

CCL113 is a novel sulfonamide compound that has been identified as a potential anticancer drug.[1][2] Its cytotoxic effects have been primarily investigated in cervical and liver cancer cell lines.

Quantitative Cytotoxicity Data

While specific IC50 values for CCL113 are not explicitly detailed in the reviewed literature, studies have shown a significant decrease in the viability of cancer cells upon treatment.[1][2] The effective concentrations and observed effects are summarized below.

| Cell Line | Cancer Type | Treatment Concentration | Observed Effect | Reference |

| HeLa | Cervical Carcinoma | Not specified | Significant decrease in cell viability | [1] |

| HepG2 | Hepatocellular Carcinoma | Not specified | Significant decrease in cell viability | |

| Vero | Noncancerous kidney | Not specified | Prolonged G2 phase at the G2/M checkpoint | |

| TIG-1-20 | Normal human fibroblast | Not specified | Prolonged G2 phase at the G2/M checkpoint |

Experimental Protocols

The cytotoxic and mechanistic effects of CCL113 were elucidated using a series of standard in vitro assays.

1. Cell Culture and Maintenance:

-

HeLa, HepG2, and Vero cells were cultured in Dulbecco's modified Eagle's medium (DMEM).

-

TIG-1-20 cells were maintained in Ham's F-12 medium.

-

All media were supplemented with 10% fetal bovine serum (FBS) and penicillin-streptomycin.

-

Cells were incubated at 37°C in a humidified atmosphere with 5% CO2.

2. Cell Viability Assay:

-

A WST-8 assay (a colorimetric assay for the determination of cell viability) was used to assess the cytotoxic effects of CCL113.

-

Cells were seeded in 96-well plates and treated with varying concentrations of CCL113 for a specified duration.

-

The absorbance was measured to determine the percentage of viable cells relative to untreated controls.

3. Cell Cycle Analysis:

-

Fluorescence-Activated Cell Sorting (FACS): Cells were treated with CCL113, harvested, and fixed. DNA was stained with propidium (B1200493) iodide (PI). The distribution of cells in different phases of the cell cycle (G1, S, G2/M) was analyzed by flow cytometry.

-

FUCCI (Fluorescent Ubiquitination-based Cell Cycle Indicator) System: Time-lapse imaging of HeLa and Vero cells expressing FUCCI reporters was used to visualize the progression of the cell cycle in real-time and observe the effects of CCL113 on the duration of each phase.

4. Western Blot Analysis:

-

To investigate the molecular mechanism, protein lysates from treated and untreated cells were prepared.

-

Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against key cell cycle regulatory proteins such as CDK1, Cdc25B, and Cdc25C.

Mechanism of Action and Signaling Pathway

CCL113 induces mitotic arrest and subsequent apoptosis in cancer cells. The proposed mechanism involves the disruption of microtubule dynamics and inhibition of key cell cycle regulators.

-

G2/M Phase Arrest: Treatment with CCL113 leads to an accumulation of cells in the G2/M phase of the cell cycle.

-

Inhibition of CDK1 Activity: CCL113 was found to inhibit the activity of Cyclin-Dependent Kinase 1 (CDK1) in HeLa cells, which is a crucial regulator of the G2/M transition and entry into mitosis. This inhibition is possibly due to a decrease in the levels of Cdc25B and Cdc25C phosphatases, which are responsible for activating CDK1.

-

Microtubule Targeting: Molecular docking studies suggest that CCL113 may bind to the taxol-binding site on β-tubulin, thereby disrupting microtubule dynamics and leading to mitotic arrest.

-

Apoptosis Induction: The prolonged mitotic arrest induced by CCL113 ultimately triggers the apoptotic cell death pathway in cancer cells.

Experimental Workflow Visualization

Part 2: SI113 - A Specific SGK1 Kinase Inhibitor

SI113 is a small molecule characterized by a substituted pyrazolo[3,4-d]pyrimidine scaffold that acts as a specific inhibitor of the Serum and Glucocorticoid-regulated Kinase 1 (SGK1). It has demonstrated broad-spectrum in vitro cytotoxicity against a variety of cancer cell lines.

Quantitative Cytotoxicity Data

SI113 has been shown to induce a dose-dependent reduction in cell viability across multiple cancer types. While comprehensive IC50 data is not fully available in the reviewed literature, effective cytotoxic concentrations have been reported.

| Cell Line | Cancer Type | Treatment Concentration | Observed Effect | Reference |

| RKO | Colon Carcinoma | 12.5 µM | Inhibition of cell growth, induction of necrosis and apoptosis | |

| MCF-7 | Breast Carcinoma | 12.5 µM | Inhibition of cell growth | |

| A-172 | Glioblastoma Multiforme | 12.5 µM | Inhibition of cell growth | |

| LI, ADF | Glioblastoma Multiforme | 9-11 µM (IC50 range) | Dose-dependent reduction in viable cells, caspase-dependent apoptosis | |

| HepG2, HuH-7 | Hepatocellular Carcinoma | Not specified | Inhibition of cell proliferation, induction of apoptosis and necrosis |

Note: One study reported an IC50 value of 600 nM for SI113 in an in vitro kinase assay, indicating its high potency against the SGK1 enzyme itself.

Experimental Protocols

The cytotoxic and mechanistic evaluation of SI113 involved the following experimental procedures.

1. Cell Culture and Maintenance:

-

Cancer cell lines (RKO, MCF-7, A-172, glioblastoma lines, HCC lines) and normal fibroblasts were cultured in appropriate media supplemented with FBS and antibiotics.

-

Cells were maintained in a standard cell culture incubator at 37°C and 5% CO2.

2. Cell Viability and Proliferation Assays:

-

Trypan Blue Exclusion Assay: Viable cells were counted using a hemocytometer or an automated cell counter after staining with trypan blue.

-

Dose-response curves were generated to assess the inhibitory effect of SI113 on cell proliferation.

3. Cell Cycle and Apoptosis Analysis:

-

FACS Analysis: Cells were treated with SI113, stained with DNA-binding dyes (e.g., Guava Cell Cycle reagent), and analyzed by flow cytometry to determine the cell cycle distribution.

-

Apoptosis Assays: The induction of apoptosis was confirmed through methods such as Annexin V/PI staining followed by FACS analysis or by detecting the cleavage of PARP via Western blot.

4. Western Blot Analysis:

-

To confirm the inhibition of the SGK1 pathway, Western blotting was used to detect the phosphorylation status of SGK1 substrates, such as Mdm2.

Mechanism of Action and Signaling Pathway

SI113 exerts its anticancer effects by specifically inhibiting SGK1, a kinase involved in cell survival, proliferation, and resistance to therapy.

-

SGK1 Inhibition: SI113 directly inhibits the kinase activity of SGK1.

-

Induction of Cell Death: By inhibiting SGK1, SI113 disrupts downstream signaling pathways that promote cell survival. This leads to the induction of both apoptosis and, in some cases, necrosis or cytotoxic autophagy in cancer cells.

-

Modulation of p53 Stability: In RKO colon cancer cells, SI113 blocks the insulin-dependent phosphorylation of Mdm2, a key negative regulator of the p53 tumor suppressor protein. This can lead to the stabilization and activation of p53, promoting cell cycle arrest and apoptosis.

-

Sensitization to Other Therapies: SI113 has been shown to potentiate the cytotoxic effects of paclitaxel (B517696) and ionizing radiation, suggesting its potential use in combination therapies.

References

AN-113: A Novel Therapeutic Strategy for Mutant p53 Glioblastoma

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Glioblastoma (GBM) remains one of the most challenging malignancies to treat, with a dismal prognosis for most patients. A significant subset of these aggressive brain tumors harbors mutations in the tumor suppressor gene TP53, which not only abrogates its protective functions but can also confer oncogenic gain-of-function properties, contributing to therapeutic resistance. AN-113 (butyroyloxymethyl-4-phenylbutyrate), a novel histone deacetylase (HDAC) inhibitor, and a prodrug of 4-phenylbutyrate (B1260699) (4-PB), has emerged as a promising therapeutic agent for this patient population. Preclinical evidence, primarily from studies of its active moiety, 4-PB, suggests a multi-faceted mechanism of action that preferentially targets glioblastoma cells with mutant p53. This technical guide provides a comprehensive overview of the core science behind AN-113, including its mechanism of action, preclinical data, and detailed experimental protocols to facilitate further research and development.

Introduction to AN-113 and its Target: Mutant p53 in Glioblastoma

AN-113 is a rationally designed prodrug of 4-phenylbutyrate, a well-characterized HDAC inhibitor. As a prodrug, AN-113 is engineered for improved pharmacological properties, such as increased bioavailability and potency, compared to its parent compound.[1] The primary therapeutic rationale for AN-113 in glioblastoma stems from the observation that its active form, 4-PB, exhibits heightened cytotoxic and radiosensitizing effects in glioblastoma cells harboring mutant p53.[2][3][4]

Mutations in the TP53 gene are a frequent event in glioblastoma, leading to the expression of a dysfunctional p53 protein.[5] These mutant p53 proteins can lose their tumor-suppressive transcriptional activities and acquire new oncogenic functions, collectively known as gain-of-function (GOF). Mutant p53 GOF can promote cell proliferation, invasion, and resistance to therapy, making it an attractive target for novel cancer therapeutics.

Mechanism of Action of AN-113 in Mutant p53 Glioblastoma

The anti-neoplastic activity of AN-113 in the context of mutant p53 glioblastoma is believed to be multifactorial, leveraging the mechanisms of its active metabolite, 4-phenylbutyrate.

Histone Deacetylase (HDAC) Inhibition

As an HDAC inhibitor, 4-PB increases the acetylation of histone proteins, leading to a more relaxed chromatin structure. This can reactivate the expression of silenced tumor suppressor genes. In glioblastoma, HDAC inhibitors have been shown to induce cell cycle arrest, differentiation, and apoptosis.

Preferential Targeting of Mutant p53

A key aspect of 4-PB's mechanism is its preferential activity against glioblastoma cells with mutant p53. Studies have demonstrated that 4-PB can downregulate the expression of mutant p53 protein. This is significant because many cancer cells become "addicted" to the high levels of mutant p53 for their survival and malignant phenotype. By reducing mutant p53 levels, 4-PB can selectively induce cell death in these tumors.

Radiosensitization

Preclinical studies have shown that 4-PB can sensitize p53 mutant human glioblastoma cells to ionizing radiation, a cornerstone of glioblastoma therapy. This effect was not observed in glioblastoma cells with wild-type p53, further highlighting the specific interaction with the mutant p53 pathway.

Quantitative Preclinical Data (Derived from 4-Phenylbutyrate Studies)

The following tables summarize the key quantitative findings from preclinical studies of 4-phenylbutyrate (4-PB), the active metabolite of AN-113. It is important to note that while AN-113 is expected to be more potent, specific quantitative data for AN-113 in p53 mutant glioblastoma is limited in the public domain.

| Assay | Cell Lines | Treatment | Result | Reference |

| Cell Viability | U373 (p53 mutant), T98 (p53 mutant), U87 (p53 wild-type) | 7.5 mM or 15 mM 4-PB for 24h | Higher cytotoxic effect in U373 and T98 cells compared to U87 cells. | |

| Clonogenic Assay (Radiosensitization) | p53 mutant glioblastoma cell lines | 2 mM 4-PB + Ionizing Radiation | Enhancement Ratios: 1.5 (± 0.2) and 1.3 (± 0.1) | |

| Clonogenic Assay (Radiosensitization) | p53 wild-type glioblastoma cell lines | 2 mM 4-PB + Ionizing Radiation | No radiopotentiating effect |

| Parameter | Value | Context | Reference |

| Clinically Achievable Concentration | 2 mM | Concentration of 4-PB used in in vitro radiosensitization studies. | |

| Maximum Tolerated Dose (MTD) of oral sodium phenylbutyrate | 27 g/day | In patients with recurrent malignant gliomas. | |

| Plasma Concentrations of 4-PB at various oral doses | 706 µM (9 g/day ), 818 µM (18 g/day ), 1225 µM (27 g/day ), 1605 µM (36 g/day ) | In patients with recurrent malignant gliomas. | |

| IC50 of 4-PB | 0.5 mM to 5.0 mM | In various glioma cell lines (T98G and explant cells). |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of AN-113 and its effects on mutant p53 glioblastoma. These are generalized protocols based on standard laboratory practices and literature.

Cell Culture

-

Cell Lines: Human glioblastoma cell lines with known p53 status (e.g., U87 MG - wild-type p53, T98G - mutant p53, U373 - mutant p53).

-

Media: Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

-

Seeding: Plate 1 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat cells with varying concentrations of AN-113 or 4-PB for 24, 48, or 72 hours. Include a vehicle-only control.

-

MTT Addition: Add 10 µL of 12 mM MTT stock solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of SDS-HCl solution to each well to dissolve the formazan (B1609692) crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

Western Blot Analysis

-

Cell Lysis: Treat cells with AN-113 or 4-PB for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, acetyl-histone H3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Clonogenic Survival Assay (for Radiosensitization)

-

Seeding: Plate cells at various densities (e.g., 200, 500, 1000 cells) in 6-well plates and allow them to attach overnight.

-

Treatment: Pre-treat the cells with a non-toxic concentration of AN-113 or 4-PB for a specified time (e.g., 24 hours) before irradiation.

-

Irradiation: Irradiate the cells with increasing doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).

-

Incubation: After irradiation, replace the medium with fresh medium (with or without the drug, depending on the experimental design) and incubate for 10-14 days to allow for colony formation.

-

Staining and Counting: Fix the colonies with methanol (B129727) and stain with crystal violet. Count the colonies containing at least 50 cells.

-

Analysis: Calculate the surviving fraction at each radiation dose and plot the survival curves. The enhancement ratio can be calculated by comparing the radiation dose required to achieve a certain level of cell kill with and without the drug.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways of AN-113 in mutant p53 glioblastoma and a typical experimental workflow for its evaluation.

Caption: Proposed mechanism of AN-113 in mutant p53 glioblastoma.

Caption: A typical experimental workflow for preclinical evaluation of AN-113.

Conclusion and Future Directions

AN-113 represents a targeted therapeutic strategy with significant potential for the treatment of glioblastoma, particularly for the subset of tumors harboring TP53 mutations. The preclinical data for its active metabolite, 4-phenylbutyrate, strongly support a mechanism that involves the dual action of HDAC inhibition and preferential downregulation of oncogenic mutant p53. This leads to increased apoptosis, cell cycle arrest, and sensitization to radiation therapy in mutant p53 glioblastoma cells.

Future research should focus on obtaining specific quantitative data for AN-113 to confirm its enhanced potency and to delineate its pharmacokinetic and pharmacodynamic profiles. In vivo studies using orthotopic xenograft models of mutant p53 glioblastoma are crucial to validate the therapeutic efficacy of AN-113 as a single agent and in combination with standard-of-care radiotherapy. Furthermore, the identification of predictive biomarkers beyond p53 mutation status could help to refine patient selection and maximize the clinical benefit of this promising new agent. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for the scientific community to accelerate the development of AN-113 for patients with this devastating disease.

References

- 1. Resistance of glioblastoma initiating cells to radiation mediated by the tumor microenvironment can be abolished by inhibiting transforming growth factor-β (TGFβ) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Radiosensitization of Primary Human Glioblastoma Stem-like Cells With Low-dose AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenylbutyrate sensitizes human glioblastoma cells lacking wild-type p53 function to ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenylbutyrate Sensitizes Human Glioblastoma Cells Lacking Wild-Type P53 Function to Ionizing Radiation (Journal Article) | OSTI.GOV [osti.gov]

- 5. The p53 Pathway in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

AN-113: In Vitro Experimental Protocols for Glioblastoma Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

AN-113 (butyroyloxymethyl-4-phenylbutyrate) is a novel prodrug of 4-phenylbutyrate (B1260699) that functions as a histone deacetylase (HDAC) inhibitor.[1] It has demonstrated significant potential as an anti-neoplastic agent, particularly in the context of glioblastoma.[1] In vitro studies have shown that AN-113 exhibits selective cytotoxicity against malignant glioma cells at concentrations over 20-fold lower than its parent compound, 4-phenylbutyrate.[1] Furthermore, AN-113 has been observed to have additive therapeutic effects when combined with radiation.[1] This document provides detailed protocols for a range of in vitro assays to evaluate the efficacy and mechanism of action of AN-113 in glioblastoma cell lines.

Data Presentation

Table 1: Comparative Cytotoxicity of 4-Phenylbutyrate in Human Glioblastoma Cell Lines

| Cell Line | IC50 of 4-Phenylbutyrate (mM) |

| T98G | 0.5 |

| Explant Cells | 5.0 |

Signaling Pathways and Experimental Workflows

AN-113 Mechanism of Action

AN-113, as an HDAC inhibitor, increases the acetylation of histones, leading to a more relaxed chromatin structure and altered gene expression. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells. In glioma, HDAC inhibitors are known to influence key signaling pathways such as PI3K/AKT and MAPK/ERK, and upregulate cell cycle inhibitors like p21 and p27.

Caption: Mechanism of action of AN-113 as an HDAC inhibitor.

Experimental Workflow: In Vitro Evaluation of AN-113

The following diagram outlines a typical workflow for the in vitro characterization of AN-113's anti-glioblastoma activity.

Caption: Experimental workflow for in vitro studies of AN-113.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is to determine the half-maximal inhibitory concentration (IC50) of AN-113 in glioma cell lines.

Materials:

-

Glioma cell lines (e.g., U87, T98G)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

AN-113

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed glioma cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of AN-113 in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the AN-113 dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

HDAC Activity Assay

This assay measures the ability of AN-113 to inhibit histone deacetylase activity.

Materials:

-

Nuclear extracts from glioma cells or purified HDAC enzyme

-

AN-113

-

HDAC activity assay kit (fluorometric or colorimetric)

-

Microplate reader (fluorometer or spectrophotometer)

Procedure:

-

Follow the manufacturer's instructions for the specific HDAC activity assay kit being used.

-

Typically, the assay involves incubating the HDAC enzyme source with a fluorogenic or colorimetric substrate in the presence of varying concentrations of AN-113.

-

The reaction is then stopped, and the signal (fluorescence or absorbance) is measured.

-

The percentage of HDAC inhibition is calculated relative to a no-inhibitor control.

Western Blot for Histone Acetylation

This protocol is to detect changes in the acetylation levels of histones H3 and H4 following treatment with AN-113.

Materials:

-

Glioma cells

-

AN-113

-

Lysis buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Procedure:

-

Treat glioma cells with AN-113 at various concentrations for a specified time.

-

Lyse the cells and determine the protein concentration.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize the acetylated histone levels to the total histone levels.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This assay quantifies the induction of apoptosis by AN-113 through the measurement of caspase-3 and -7 activities.

Materials:

-

Glioma cells

-

AN-113

-

White-walled 96-well plates

-

Caspase-Glo® 3/7 Assay System (Promega)

-

Luminometer

Procedure:

-

Seed glioma cells into white-walled 96-well plates and treat with AN-113 as described in the MTT assay protocol.

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by gentle shaking for 30 seconds.

-

Incubate the plate at room temperature for 1-2 hours.

-

Measure the luminescence of each well using a luminometer.

-

The luminescent signal is proportional to the amount of caspase activity.

Clonogenic Survival Assay for Radiosensitization

This assay assesses the ability of AN-113 to enhance the cell-killing effects of ionizing radiation.

Materials:

-

Glioma cells

-

AN-113

-

Complete culture medium

-

6-well plates

-

Ionizing radiation source (e.g., X-ray irradiator)

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

-

Prepare a single-cell suspension of glioma cells.

-

Count the cells and seed a known number of cells (e.g., 200-1000 cells/well) into 6-well plates. The number of cells seeded will depend on the radiation dose.

-

Allow the cells to attach for 24 hours.

-

Treat the cells with a non-toxic concentration of AN-113 (predetermined from cytotoxicity assays) for a specified period before irradiation.

-

Irradiate the plates with various doses of radiation (e.g., 0, 2, 4, 6, 8 Gy).

-

After irradiation, replace the medium with fresh complete culture medium (with or without AN-113, depending on the experimental design).

-

Incubate the plates for 10-14 days, allowing colonies to form.

-

Fix the colonies with methanol (B129727) and stain with crystal violet solution.

-

Count the number of colonies containing at least 50 cells.

-

Calculate the surviving fraction for each treatment group and plot the cell survival curves. The Dose Enhancement Ratio (DER) can be calculated to quantify the radiosensitizing effect.

References

Application Notes and Protocols: Preparation of AN-113 Stock Solution

Disclaimer: The following application note provides a generalized protocol for the preparation of a stock solution for a research compound designated as "AN-113." As of the date of this document, "AN-113" is not a uniquely identifiable small molecule in publicly available scientific literature or chemical databases. Therefore, the quantitative data presented (e.g., molecular weight, solubility) are hypothetical and for illustrative purposes only. Researchers and scientists must consult the specific product data sheet or relevant literature for their compound of interest to determine the appropriate solvent, concentration, and storage conditions.

Introduction

The accuracy and reproducibility of in vitro and in vivo experiments are critically dependent on the precise preparation of stock solutions. A stock solution is a concentrated solution that is subsequently diluted to a lower concentration for actual use. Preparing a high-quality stock solution ensures consistency across experiments and minimizes errors that can arise from repeatedly weighing small quantities of a compound. This protocol provides a detailed methodology for the preparation of a stock solution for the hypothetical compound AN-113, intended for use by researchers, scientists, and drug development professionals.

Data Presentation

Quantitative data for the hypothetical AN-113 are summarized in the tables below. Users must replace this data with the specific information for their compound.

Table 1: Hypothetical Properties of AN-113

| Property | Value (Example) | Notes |

| Molecular Weight | 450.5 g/mol | Use the exact molecular weight from the certificate of analysis. |

| Recommended Solvent | DMSO | Test solubility in other solvents like ethanol (B145695) or DMF if necessary. |

| Solubility in DMSO | ≥ 50 mg/mL | Empirically determine the solubility for your specific batch. |

| Appearance | White to off-white solid | Note any deviation from the expected appearance. |

Table 2: Example Stock and Working Solution Concentrations

| Solution Type | Concentration (Molarity) | Concentration (Mass/Volume) | Solvent |

| Stock Solution | 10 mM | 4.505 mg/mL | 100% DMSO |

| Working Solution 1 | 1 mM | 0.4505 mg/mL | 10% DMSO in media |

| Working Solution 2 | 100 µM | 45.05 µg/mL | 1% DMSO in media |

| Working Solution 3 | 10 µM | 4.505 µg/mL | 0.1% DMSO in media |

Experimental Protocol

Materials and Equipment

-

AN-113 compound (or user's compound of interest)

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)

-

Sterile conical tubes (15 mL or 50 mL)

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes (P1000, P200, P20) and sterile tips

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Safety Precautions

-

Always handle unknown compounds in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Consult the Safety Data Sheet (SDS) for the specific compound and solvent being used for detailed handling and disposal information.

Procedure for Preparing a 10 mM Stock Solution of AN-113

-

Calculation of Mass:

-

Determine the desired volume of the stock solution (e.g., 1 mL).

-

Use the following formula to calculate the mass of AN-113 required:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

For a 10 mM stock in 1 mL:

-

Mass (g) = 0.010 mol/L x 0.001 L x 450.5 g/mol = 0.004505 g

-

Mass (mg) = 4.505 mg

-

-

-

Weighing the Compound:

-

Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance.

-

Carefully weigh out the calculated mass (4.505 mg) of AN-113 directly into the microcentrifuge tube.

-

-

Dissolving the Compound:

-

Add the desired volume of anhydrous DMSO (e.g., 1 mL) to the microcentrifuge tube containing the weighed AN-113.

-

Close the tube tightly and vortex thoroughly for at least 1-2 minutes to ensure the compound is completely dissolved.

-

Visually inspect the solution to ensure there are no undissolved particulates. If necessary, gently warm the solution or sonicate briefly to aid dissolution.

-

-

Labeling and Storage:

-

Clearly label the tube with the compound name ("AN-113 Stock"), concentration (10 mM), solvent (DMSO), date of preparation, and your initials.

-

Store the stock solution at -20°C or -80°C as recommended for the specific compound to prevent degradation. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Preparation of Working Solutions from Stock

Working solutions are typically prepared by diluting the stock solution in an appropriate cell culture medium or buffer.

-

Example: Preparing a 100 µM Working Solution:

-

To prepare 1 mL of a 100 µM working solution from a 10 mM stock, a 1:100 dilution is required.

-

Calculation: (10 mM) / (100 µM) = (10,000 µM) / (100 µM) = 100

-

Pipette 10 µL of the 10 mM AN-113 stock solution into a sterile tube.

-

Add 990 µL of the desired cell culture medium or buffer.

-

Vortex gently to mix. This working solution will contain 1% DMSO.

-

Mandatory Visualization

Caption: Workflow for the preparation and dilution of an AN-113 stock solution.

Application Notes and Protocols for AN-113 in Animal Models of Glioma

A Critical Clarification on "AN-113" in Glioma Research:

Initial literature review reveals the designation "AN-113" may refer to at least two distinct investigational compounds evaluated in the context of glioma. To ensure clarity and accuracy in experimental design, it is imperative to distinguish between them:

-

AN-113 (Butyroyloxymethyl-4-phenylbutyrate): A novel histone deacetylase (HDAC) inhibitor and a prodrug of 4-phenylbutyrate. It has demonstrated promising anti-neoplastic activity in glioma cell lines.

-

NT-113: A novel irreversible pan-erbB inhibitor targeting EGFR, HER2, and HER4, which has been evaluated in preclinical GBM xenograft models.

This document will provide detailed application notes and protocols for NT-113 , for which specific in vivo dosage and administration data in glioma animal models is publicly available. Information on AN-113 (Butyroyloxymethyl-4-phenylbutyrate) is also summarized based on available data.

Part 1: NT-113 (pan-erbB Inhibitor)

Overview and Mechanism of Action

NT-113 is an irreversible pan-erbB inhibitor that targets the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2/ERBB2), and HER4.[1] Dysregulation of the erbB signaling pathway is a common feature in glioblastoma multiforme (GBM), often involving EGFR amplification and mutations.[1][2] NT-113 has shown a high propensity to cross the blood-brain barrier and has demonstrated significant anti-tumor activity in preclinical models of glioblastoma.[1][3] Its mechanism of action involves the inhibition of erbB family member phosphorylation and the downstream signaling mediator Akt, leading to reduced tumor cell proliferation and induction of apoptosis.

In Vivo Efficacy Data in Glioma Animal Models

Preclinical studies in intracranial mouse xenograft models of glioblastoma have demonstrated the efficacy of NT-113 in inhibiting tumor growth and improving survival.

| Parameter | Vehicle Control | NT-113 Treatment | Reference |

| Dosage | 2% N,N-Dimethylacetamide and 40% 2-Hydroxypropyl-beta-cyclodextrin | 20 mg/kg/day | |

| Administration Route | Oral | Oral | |

| Animal Model | Intracranial GBM39 xenograft | Intracranial GBM39 xenograft | |

| Treatment Duration | 2 weeks | 2 weeks | |

| Tumor Growth | Progressive Growth | Complete Arrest | |

| Median Survival | 19 days (U87vIII model) | 28 days (U87vIII model) |

Experimental Protocol: Evaluation of NT-113 in an Orthotopic Glioma Mouse Model

This protocol outlines a typical experiment to assess the efficacy of NT-113 in an intracranial glioma xenograft model using bioluminescence imaging.

1.3.1 Materials

-

NT-113 (provided by NewGen Therapeutics for cited studies)

-

Vehicle solution: 2% N,N-Dimethylacetamide and 40% 2-Hydroxypropyl-beta-cyclodextrin

-

Glioblastoma cell line expressing luciferase (e.g., GBM39, U87vIII)

-

Immunocompromised mice (e.g., NOD-scid gamma)

-

Stereotactic injection apparatus

-

Bioluminescence imaging (BLI) system (e.g., IVIS Lumina)

-

D-luciferin potassium salt

-

Anesthetics (e.g., ketamine/xylazine)

-

Standard animal husbandry equipment

1.3.2 Methods

-

Cell Culture: Culture luciferase-expressing glioma cells according to standard protocols.

-

Orthotopic Tumor Implantation:

-

Anesthetize mice according to approved institutional animal care and use committee (IACUC) protocols.

-

Using a stereotactic frame, inject glioma cells into the desired brain region (e.g., striatum).

-

-

Tumor Establishment Monitoring:

-

Monitor tumor establishment and growth via bioluminescence imaging (BLI).

-

Administer D-luciferin (e.g., 150 mg/kg, intraperitoneal injection) and image mice 10 minutes post-injection.

-

Once tumors are established (as determined by a quantifiable BLI signal), randomize mice into treatment and control groups.

-

-

Drug Preparation and Administration:

-

Prepare NT-113 at a concentration of 10 mg/ml in the vehicle solution (2% N,N-Dimethylacetamide and 40% 2-Hydroxypropyl-beta-cyclodextrin).

-

Administer NT-113 orally to the treatment group at a dosage of 20 mg/kg/day.

-

Administer an equivalent volume of the vehicle solution to the control group.

-

-

Efficacy Assessment:

-

Tumor Growth: Monitor tumor growth regularly (e.g., twice weekly) using BLI. Quantify the bioluminescent signal as photons per second per steradian per square centimeter.

-

Survival: Monitor mice daily for signs of morbidity and euthanize when humane endpoints are reached. Record the date of euthanasia or death to determine survival duration.

-

Immunohistochemistry (Optional): At the end of the study, brain tissue can be collected for immunohistochemical analysis of proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: NT-113 inhibits the erbB receptor family, leading to downstream inhibition of the PI3K/Akt pathway.

References

Application Notes and Protocols: Combining SI113 (AN-113) with Radiation Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for investigating the synergistic effects of SI113, a potent and selective inhibitor of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1), in combination with radiation therapy. Increased expression and activity of SGK1, a serine/threonine protein kinase, are associated with tumor progression, resistance to apoptosis, and radioresistance in several cancer types. SI113 targets this pathway, and preclinical studies have demonstrated its potential to sensitize cancer cells to the cytotoxic effects of ionizing radiation, offering a promising avenue for enhancing the efficacy of radiotherapy.

This document outlines the underlying mechanism of action, provides detailed protocols for in vitro and in vivo experimental validation, and presents quantitative data from preclinical studies in a structured format.

Mechanism of Action: SI113 and Radiosensitization

SI113 is a small molecule that selectively inhibits the kinase activity of SGK1. SGK1 is a key downstream effector of the PI3K/mTOR signaling pathway and plays a crucial role in promoting cell survival, proliferation, and resistance to stress stimuli, including radiation-induced DNA damage.

Key points of the mechanism include:

-

Inhibition of Pro-Survival Signaling: SGK1 phosphorylates and inactivates pro-apoptotic proteins while activating anti-apoptotic factors. By inhibiting SGK1, SI113 can shift the cellular balance towards apoptosis, particularly in the presence of a potent stressor like radiation.

-

Modulation of DNA Damage Response: While the direct role of SGK1 in DNA repair is still under investigation, its influence on cell cycle progression and survival pathways can impact the cell's ability to repair radiation-induced DNA lesions.

-

Induction of Autophagy: In some cellular contexts, such as glioblastoma, SI113 has been shown to induce cytotoxic autophagy, a process that can contribute to cell death when apoptosis is compromised[1][2].

-

Synergy with Oxidative Stress: Ionizing radiation exerts a significant portion of its cytotoxic effect through the generation of reactive oxygen species (ROS). SI113 has been observed to synergize with oxidative stress, further enhancing the damaging effects of radiation[1][2].